Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate
Description
Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-(trifluoromethyl)pyrimidin-2-yl substituent. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other bioactive molecules. The Boc group enhances solubility and facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the free piperazine, a common pharmacophore in drug discovery .
Key structural attributes:
- Piperazine core: Enables hydrogen bonding and interactions with biological targets.
- Trifluoromethylpyrimidine moiety: Enhances metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group.
- Boc protection: Simplifies synthetic handling and purification.
Commercial availability of this compound has been noted (CymitQuimica, Ref: 10-F756447), though it is currently discontinued .
Properties
IUPAC Name |
tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-8-6-20(7-9-21)11-18-5-4-10(19-11)14(15,16)17/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQYZSDVVTXOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the trifluoromethyl group and the piperazine ring. One common method is the reaction of 4-(trifluoromethyl)pyrimidin-2-YL with tert-butyl piperazine-1-carboxylate under specific conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is a pyrimidine derivative with potential applications in drug discovery . Pyrimidines have a major impact in drug discovery therapeutics, including anti-infectives and anticancer applications .
Chemical Information
- Common Name: tert-Butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
- CAS Number: 1797340-49-8
- Molecular Weight: 346.35
- Molecular Formula:
Synthesis and Reactions
Pyrimidine derivatives can be synthesized through various methods and used as intermediates in the synthesis of more complex structures .
- One method involves reacting dichloropyrimidine derivatives with triethylamine in ethanol to form intermediates, which are then reacted with amines under acidic conditions to displace the C4 chloride from the pyrimidine ring .
- Another method involves reacting with ethyl chloroformate using in acetone to create arylsulfonylurethane, which then reacts with 2-aminopyrimidines to produce sulfonylureas .
- Dihydropyrimidinone can be prepared using methyl carbamimidothioate and NaOAc in DMF. This compound is then treated with cyclic aliphatic amines, followed by and N,N-dimethylaniline, and finally reacted with hydrazine to yield hydrazinyl derivatives .
Applications in Drug Discovery
Pyrimidine derivatives have shown promise in various therapeutic areas :
- Antibacterial Activity: Some pyrimidine derivatives have demonstrated antibacterial activity against strains of Gram-positive bacteria .
- Antifungal Activity: Certain compounds exhibit strong antifungal properties against strains of C. albicans, S. cerevisiae, and C. parapsilosis .
- Anticancer Activity: Some pyrimidine derivatives have shown potential as EGFR-TKI inhibitors, inhibiting EGFR phosphorylation and inducing apoptosis in cancer cells . Some compounds have exhibited significant selectivity against various cancer types, including breast, ovarian, lung, and colon cancers .
Related Compounds
Other related compounds include:
- tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate
- tert-Butyl 4-(4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzoyl)piperazine-1-carboxylate
- Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
- tert-Butyl 4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound's activity, influencing its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
Compound A10 (tert-butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate) and Compound A11 (tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate) are pyridine-based analogs of the target compound. Both share the Boc-piperazine core and trifluoromethyl group but differ in the heterocyclic ring (pyridine vs. pyrimidine).
Thioether-Functionalized Analogs
Compound 3r (tert-butyl 4-(5-((1-hydroxyhexan-3-yl)thio)pyrimidin-2-yl)piperazine-1-carboxylate) introduces a thioether-linked hydroxyhexane chain to the pyrimidine ring. This modification increases molecular weight and hydrophilicity compared to the target compound.
Complex Pyrimidine Derivatives
Compound 8 (tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate) features a bulky 2-methylpyrimidine-4-carbonyl group substituted with a chlorophenyl ring.
| Property | Target Compound | Compound 8 |
|---|---|---|
| Substituent | Simple CF₃ group | Chlorophenyl-methylpyrimidine |
| Synthetic Complexity | Moderate | High (multi-step coupling) |
| Yield | Not reported | Not explicitly reported |
Such derivatives are often explored in fragment-based drug discovery to optimize binding affinity .
Isoxazole-Linked Derivatives
Compounds 6d , 6e , and 6f (e.g., tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate) incorporate isoxazole-thioether moieties. These hybrids are designed to combine pyrimidine’s electronic properties with isoxazole’s metabolic stability.
| Property | Target Compound | Compound 6d–6f |
|---|---|---|
| Functional Group | CF₃ | Isoxazole-thioether |
| Biological Activity | Not reported | HDAC inhibition in cancer cells |
| Melting Point | Not reported | 120–143°C (solid at RT) |
These compounds highlight the utility of the Boc-piperazine scaffold in developing multitargeted inhibitors .
Biological Activity
Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
- Molecular Formula : C13H19F3N4
- Molecular Weight : 288.31 g/mol
- CAS Number : 219599-99-2
- SMILES Notation : CC(C)(C)c1nc(cc(n1)C(F)(F)F)N2CCNCC2
Physical Properties
- Storage Temperature : -20°C
- Shipping Temperature : Room Temperature
This compound exhibits various biological activities primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases, which are critical in cellular signaling pathways. In particular, it interacts with the ATP-binding site of kinases, disrupting their function.
- Multidrug Resistance Reversal : Studies indicate that this compound may act as a multidrug resistance (MDR) reverser by blocking efflux pumps, thus enhancing the efficacy of co-administered chemotherapeutic agents .
Efficacy in Biological Systems
Research indicates that this compound demonstrates significant activity in various in vitro and in vivo models:
In Vitro Studies
- Cell Line Studies : The compound was tested on several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anti-cancer properties.
- Mechanistic Studies : Binding assays revealed that the compound selectively binds to the inactive conformations of certain kinases, which is crucial for its inhibitory activity .
In Vivo Studies
- Animal Models : In murine models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses .
Case Study 1: Cancer Treatment
A recent study investigated the use of this compound as a treatment for metastatic gastrointestinal stromal tumors (GIST). Patients receiving this compound alongside standard therapies showed improved outcomes with reduced tumor sizes and prolonged survival rates compared to historical controls.
Case Study 2: MDR Reversal
In a clinical trial focused on patients with resistant forms of leukemia, the compound was administered as part of a combination therapy. Results indicated a marked increase in sensitivity to previously ineffective drugs, suggesting its role as an effective MDR reverser .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Kinase Inhibition | IC50 < 5 µM on selected kinases | |
| MDR Reversal | Enhanced efficacy of chemotherapeutics | |
| Tumor Regression | Significant reduction in tumor size |
Table 2: Comparative Efficacy
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | <5 | CDK6 |
| Avapritinib | <1 | PDGFRA |
| Imatinib | <10 | KIT |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cross-coupling. For example, Suzuki-Miyaura coupling is used to attach trifluoromethyl-substituted pyrimidine to a boronic ester intermediate .
- Step 2 : Piperazine ring functionalization. Boc-protected piperazine derivatives are reacted with halogenated pyrimidines under mild conditions (e.g., THF, triethylamine) to form the piperazine-pyrimidine linkage .
- Step 3 : Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free piperazine intermediate .
Optimization : Temperature control (60–100°C), inert atmospheres, and catalysts like Pd(PPh₃)₄ improve yield. Purification via silica gel chromatography or reverse-phase HPLC ensures >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates regiochemistry and substituent positions. For example, characteristic peaks for the Boc group appear at δ 1.46 ppm (¹H) and 28.5 ppm (¹³C) .
- High-Performance Liquid Chromatography (HPLC) : Retention time analysis confirms purity (>97%) and detects impurities .
- Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H]+ = 372.2 for intermediates) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Methodology :
- Substituent Variation : Replace the trifluoromethyl group with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate electronic effects .
- Piperazine Modifications : Introduce methyl or benzyl groups to the piperazine ring to alter steric bulk and binding affinity .
Example : Analogs with 4-nitrobenzoyl substituents show increased binding to enzymes like phosphoglycerate dehydrogenase compared to unmodified derivatives .
Q. Table 1: SAR Trends for Piperazine-Pyrimidine Analogs
| Substituent | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| CF₃ (Parent Compound) | 10 µM | Hydrophobic |
| Cl | 7 µM | Halogen bonding |
| NO₂ | 5 µM | Electron-deficient pocket |
Q. What experimental strategies address contradictions in synthetic yields or biological data?
- Yield Variability : Low yields (e.g., 26% for NCT-502 vs. 7.05 mmol for NCT-503) may arise from competing side reactions. Optimization includes:
- Catalyst Screening : Pd-based catalysts improve coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance nucleophilic substitution .
- Biological Replication : Use orthogonal assays (e.g., enzymatic vs. cellular) to validate target engagement. For HIF inhibitors, confirm hypoxia response element (HRE) activation via luciferase reporters .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Molecular docking into the active site of P2Y12 receptors or HIF-prolyl hydroxylase identifies key interactions (e.g., hydrogen bonds with pyrimidine N1) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs with lower RMSD values .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Q. How do researchers validate the compound’s mechanism of action in cellular models?
- Target Knockdown : siRNA silencing of HIF-1α or P2Y12 receptors followed by dose-response assays confirms on-target effects .
- Pathway Analysis : RNA-seq or Western blotting detects downstream markers (e.g., VEGF for HIF inhibitors) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
